molecular formula C32H56N10O12 B12406861 Glu-Gln-Lys-Gln-Leu-Gln

Glu-Gln-Lys-Gln-Leu-Gln

Cat. No.: B12406861
M. Wt: 772.8 g/mol
InChI Key: LEGODIOSYOMRCQ-WLNPFYQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Glu-Gln-Lys-Gln-Leu-Gln” is a peptide composed of six amino acids: glutamic acid, glutamine, lysine, glutamine, leucine, and glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Glu-Gln-Lys-Gln-Leu-Gln” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (glutamic acid) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (glutamine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, glutamine, leucine, and glutamine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like “this compound” often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for commercial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. “Glu-Gln-Lys-Gln-Leu-Gln” does not contain these residues, making it less susceptible to oxidation.

    Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide does not contain cysteine residues.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in peptide synthesis.

    Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.

    Cleavage Reagents: A mixture of TFA, water, and scavengers (e.g., triisopropylsilane) is used to cleave the peptide from the resin.

Major Products

The primary product of these reactions is the desired peptide “this compound”. Side products may include truncated peptides or peptides with incomplete deprotection.

Scientific Research Applications

Chemistry

    Peptide Synthesis: “Glu-Gln-Lys-Gln-Leu-Gln” can be used as a model peptide in studies of peptide synthesis and purification techniques.

Biology

    Protein-Protein Interactions: This peptide can be used to study interactions with proteins, such as enzymes or receptors.

    Cell Signaling: Peptides like this one can be used to investigate cell signaling pathways and their regulation.

Medicine

    Drug Development: Peptides are explored as potential therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases.

    Diagnostics: Peptides can be used in diagnostic assays to detect specific proteins or antibodies.

Industry

    Biotechnology: Peptides are used in the development of biotechnological products, such as biosensors and bioactive coatings.

Mechanism of Action

The mechanism of action of “Glu-Gln-Lys-Gln-Leu-Gln” depends on its specific interactions with molecular targets. For example, it may bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction cascades, protein-protein interactions, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Semaglutide: A peptide used in the treatment of type 2 diabetes.

    Tirzepatide: A dual agonist peptide for the treatment of diabetes and obesity.

    Peptide YY: A peptide involved in appetite regulation.

Uniqueness

“Glu-Gln-Lys-Gln-Leu-Gln” is unique due to its specific sequence and potential biological activities. Unlike some therapeutic peptides, it may not have a well-defined clinical application yet, but it serves as a valuable tool in research and development.

Properties

Molecular Formula

C32H56N10O12

Molecular Weight

772.8 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H56N10O12/c1-16(2)15-22(31(52)41-21(32(53)54)9-12-25(37)45)42-30(51)20(8-11-24(36)44)40-28(49)18(5-3-4-14-33)39-29(50)19(7-10-23(35)43)38-27(48)17(34)6-13-26(46)47/h16-22H,3-15,33-34H2,1-2H3,(H2,35,43)(H2,36,44)(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,52)(H,42,51)(H,46,47)(H,53,54)/t17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

LEGODIOSYOMRCQ-WLNPFYQQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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